Ethyl 3-oxo-3-thiazol-2-YL-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-3-thiazol-2-yl-propionate is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities . This compound is used primarily in research and development settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl 3-oxo-3-thiazol-2-YL-propionate is a complex compound with a molecular weight of 200.24 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Thiazole compounds have been shown to exhibit diverse biological activities . They may interact with various biological targets, leading to changes at the molecular and cellular levels. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole compounds are known to impact a variety of biological processes , suggesting that multiple pathways could be affected
Result of Action
Some thiazole compounds have shown significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. The compound is stored at room temperature , indicating some level of stability under these conditions.
Preparation Methods
The synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate typically involves the reaction of ethyl acetoacetate with thioamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Ethyl 3-oxo-3-thiazol-2-yl-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced to form thiazolidines or other reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-oxo-3-thiazol-2-yl-propionate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 3-oxo-3-thiazol-2-yl-propionate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
What sets this compound apart is its specific structure and the unique properties it imparts, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKPDXKHOZVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628536 |
Source
|
Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212621-63-1 |
Source
|
Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.